molecular formula C15H16F2N2O2S B2893468 1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea CAS No. 2097934-21-7

1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea

Cat. No. B2893468
CAS RN: 2097934-21-7
M. Wt: 326.36
InChI Key: CGAFWQMOOKOCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea, also known as DFP-10917, is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have promising applications in the fields of cancer research and drug discovery due to its unique properties.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Urea derivatives are pivotal in organic synthesis, often serving as key intermediates in the construction of heterocyclic compounds, which are central to drug development and materials science. For instance, urea compounds have been utilized in cyclocondensation reactions to synthesize pyrimidinones, showcasing their role in expanding the chemical space of biologically active molecules (Bonacorso et al., 2003). Moreover, the synthesis and biochemical evaluation of certain urea derivatives as acetylcholinesterase inhibitors underline their potential in developing treatments for neurodegenerative diseases (Vidaluc et al., 1995).

Material Science

In materials science, urea derivatives have facilitated the creation of novel hydrogels, where their anion tuning capabilities enable the modulation of gel properties, illustrating their potential in designing smart materials for biomedical applications (Lloyd & Steed, 2011).

Antipathogenic Applications

The synthesis of thiourea derivatives has demonstrated significant antipathogenic activity, particularly against bacterial strains capable of forming biofilms. This highlights the potential of urea derivatives in addressing antibiotic resistance and developing new antimicrobial strategies (Limban et al., 2011).

Neuropeptide Y5 Receptor Antagonists

Research on trisubstituted phenyl urea derivatives has identified compounds with potent inhibitory activity against the neuropeptide Y5 receptor, indicating their utility in exploring therapeutic avenues for obesity and metabolic disorders (Fotsch et al., 2001).

Anticancer Agents

Urea derivatives have been studied for their ability to inhibit translation initiation, acting as potential anticancer agents. By activating the eIF2α kinase and reducing cancer cell proliferation, these compounds present a novel approach to cancer therapy (Denoyelle et al., 2012).

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O2S/c1-15(21,7-10-5-6-22-8-10)9-18-14(20)19-13-11(16)3-2-4-12(13)17/h2-6,8,21H,7,9H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAFWQMOOKOCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)NC2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea

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